2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Overview
Description
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. This reaction yields the sulfonamide intermediate.
Acylation Reaction: The sulfonamide intermediate is then subjected to an acylation reaction with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like pyridine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonamide-sensitive enzymes.
Industry: It can be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that rely on sulfonamide-sensitive pathways, while the trifluoromethyl group may enhance the compound’s binding affinity and stability. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the sulfonamide and trifluoromethyl groups.
N-(4-Methylphenyl)acetamide: Similar in structure but without the methoxy and trifluoromethyl groups.
N-(2-Trifluoromethylphenyl)acetamide: Contains the trifluoromethyl group but lacks the sulfonamide and methoxy groups.
Uniqueness
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfonamide group, in particular, differentiates it from other similar compounds and enhances its utility in various scientific and industrial contexts.
Properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-16-7-9-17(10-8-16)28(33(30,31)19-13-11-18(32-2)12-14-19)15-22(29)27-21-6-4-3-5-20(21)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBGSRYCOHCDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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